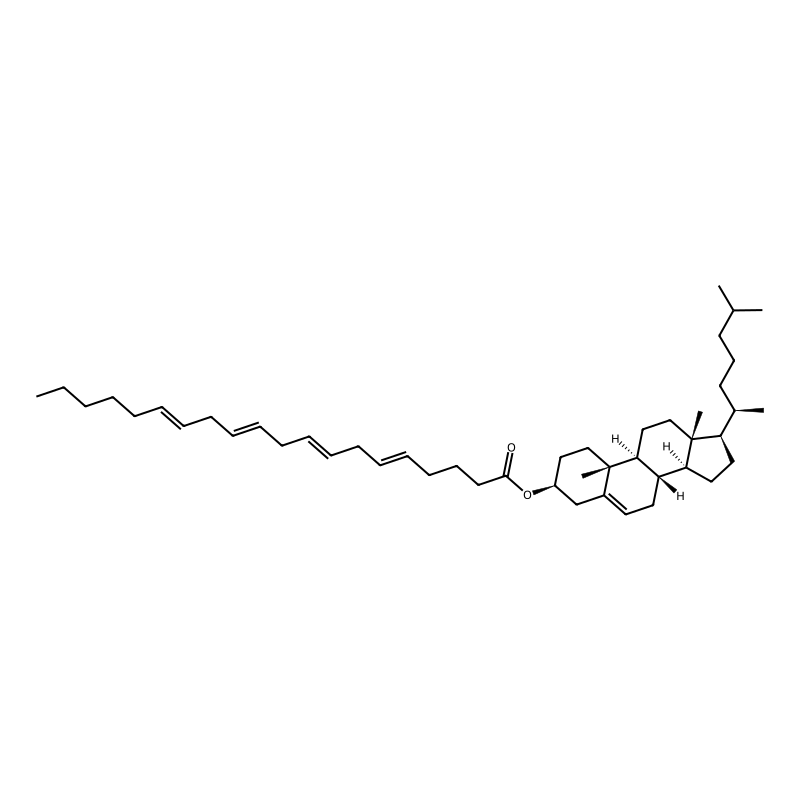Cholesteryl arachidonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Atherosclerosis and Inflammation
CA is a component of low-density lipoprotein (LDL), commonly referred to as "bad cholesterol." When LDL undergoes oxidation, it contributes to the development of atherosclerosis, a condition characterized by plaque buildup in arteries. Studies have shown that the oxidized form of arachidonic acid in CA can activate macrophages, immune cells that contribute to the formation of foam cells, further promoting the progression of atherosclerosis .
Prostaglandin Synthesis
CA serves as a reservoir for arachidonic acid, a crucial precursor for various signaling molecules called prostaglandins. In the adrenal gland, under the stimulation of adrenocorticotropic hormone (ACTH), CA is hydrolyzed to release arachidonic acid, which is subsequently utilized for prostaglandin synthesis .
Antibacterial Activity
Recent research suggests that CA, along with other cholesteryl esters, contributes to the innate antibacterial activity of human nasal fluid. Studies have demonstrated that these molecules exhibit direct antibacterial activity against various bacteria, including gram-negative and gram-positive strains .
Cholesteryl arachidonate is a cholesterol ester formed by the condensation of the hydroxy group of cholesterol with the carboxy group of arachidonic acid. Its chemical formula is CHO, and it is classified as a lipid compound that plays significant roles in cellular functions and signaling pathways. Cholesteryl arachidonate is notable for its involvement in the metabolism of lipids and is a precursor for various bioactive molecules, including prostaglandins, which are critical for inflammatory responses and other physiological processes .
In addition to hydrolysis, cholesteryl arachidonate is susceptible to oxidation, leading to the formation of oxidized cholesteryl esters. These oxidized products can have distinct biological activities and may contribute to pathological conditions such as atherosclerosis .
Cholesteryl arachidonate exhibits significant biological activity due to its role in lipid metabolism and signaling. Upon hydrolysis, it releases arachidonic acid, which is a key component in the production of eicosanoids. These molecules are involved in various physiological functions, including:
- Inflammation: Prostaglandins derived from arachidonic acid are crucial mediators of inflammatory responses.
- Cell Signaling: Arachidonic acid can activate various signaling pathways that influence cell proliferation and apoptosis.
- Cardiovascular Health: The oxidation products of cholesteryl arachidonate may play roles in cardiovascular diseases by affecting lipid metabolism and promoting inflammatory processes .
Cholesteryl arachidonate can be synthesized through several methods:
- Direct Esterification: The most common method involves the direct esterification of cholesterol with arachidonic acid using acidic catalysts. This process typically requires heating to promote the reaction between the hydroxyl group of cholesterol and the carboxyl group of arachidonic acid.
- Enzymatic Synthesis: Lipases can be employed to catalyze the esterification reaction under mild conditions, providing a more environmentally friendly approach.
- Chemical Synthesis: Alternative synthetic routes may involve protecting groups to facilitate selective reactions or using coupling agents to enhance yields during the esterification process .
Cholesteryl arachidonate has several applications in research and medicine:
- Biochemical Research: It is used as a model compound to study lipid metabolism and signaling pathways involving eicosanoid production.
- Pharmaceuticals: Due to its role in inflammation, cholesteryl arachidonate derivatives may be explored for therapeutic interventions targeting inflammatory diseases.
- Diagnostic Tools: Oxidized forms of cholesteryl arachidonate are being investigated as biomarkers for cardiovascular diseases .
Studies have shown that cholesteryl arachidonate interacts with various proteins involved in lipid metabolism and signaling pathways. For instance, its oxidation products can covalently modify proteins such as apolipoproteins, affecting their function and potentially contributing to disease processes like atherosclerosis. Additionally, cholesteryl arachidonate has been implicated in modulating receptor activity related to lipid sensing and inflammation .
Cholesteryl arachidonate shares structural similarities with other cholesterol esters but exhibits unique properties due to its specific fatty acid composition. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cholesteryl linoleate | CHO | Contains linoleic acid; involved in different metabolic pathways. |
| Cholesteryl docosahexaenoate | CHO | Derived from docosahexaenoic acid; important for brain health. |
| Cholesteryl oleate | CHO | Contains oleic acid; commonly found in dietary fats. |
Cholesteryl arachidonate is unique due to its specific incorporation of arachidonic acid, which directly influences its biological activity related to inflammation and cell signaling compared to other cholesterol esters that may not have the same effects on eicosanoid synthesis or oxidative stress responses .







